N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16147988
InChI: InChI=1S/C23H21N5OS/c1-16-3-7-19(8-4-16)25-21(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H21N5OS
Molecular Weight: 415.5 g/mol

N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16147988

Molecular Formula: C23H21N5OS

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C23H21N5OS
Molecular Weight 415.5 g/mol
IUPAC Name N-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H21N5OS/c1-16-3-7-19(8-4-16)25-21(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3,(H,25,29)
Standard InChI Key OSJGKVJSYMORHY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name N-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide systematically describes the compound’s structure . Key components include:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • A 4-methylphenyl group at position 4 of the triazole.

  • A pyridin-4-yl group at position 5.

  • A sulfanylacetamide chain at position 3, linked to a 4-methylphenyl group via an amide bond.

The molecular formula C23H21N5OS\text{C}_{23}\text{H}_{21}\text{N}_5\text{OS} reflects 23 carbon atoms, 21 hydrogens, 5 nitrogens, 1 oxygen, and 1 sulfur atom . The SMILES string CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 provides a linear representation of the structure, highlighting the connectivity of substituents .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number482640-22-2
PubChem CID3137494
Molecular Weight415.5 g/mol
IUPAC NameN-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4
InChIKeyOSJGKVJSYMORHY-UHFFFAOYSA-N

Structural Analysis and Conformational Insights

The compound’s 2D structure (Fig. 1) reveals a planar triazole ring connected to two aromatic systems (4-methylphenyl and pyridinyl) and a flexible sulfanylacetamide side chain. The 4-methylphenyl groups at both the triazole and acetamide termini introduce steric bulk, potentially influencing binding interactions in biological systems. The pyridinyl moiety contributes π-π stacking capability, a feature often exploited in drug design for target engagement .

The 3D conformer model (PubChem) indicates that the pyridinyl and triazole rings adopt a near-coplanar arrangement, while the sulfanylacetamide chain exhibits rotational flexibility around the sulfur atom . This flexibility may allow the molecule to adopt multiple conformations in solution, a property relevant to its pharmacokinetic behavior.

Physicochemical Properties

Calculated Molecular Properties

Though experimental data on solubility, melting point, and stability are unavailable, computational tools predict properties based on the structure:

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (triazole N, pyridinyl N, carbonyl O) .

  • Topological Polar Surface Area (TPSA): ~101 Ų, suggesting moderate membrane permeability.

  • LogP (Octanol-Water Partition Coefficient): Estimated at ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Pathways and Related Compounds

Hypothetical Synthesis

Although no explicit synthesis is documented, the structure suggests a multi-step approach:

  • Triazole Formation: Cyclocondensation of a thiosemicarbazide with a substituted hydrazine.

  • Sulfanylacetamide Coupling: Reaction of the triazole-thiol with chloroacetamide derivatives under basic conditions.

  • Amide Bond Formation: Coupling of the acetamide intermediate with 4-methylaniline using carbodiimide reagents .

Structurally Analogous Compounds

The search results highlight related molecules with variations in substituent positioning:

  • CID 1156981: Features a 3-methylphenyl group instead of 4-methylphenyl, demonstrating how positional isomerism affects molecular interactions .

  • CID 980269: Replaces the acetamide with a benzamide group, altering hydrogen-bonding capacity .

Table 2: Comparison of Analogous Triazole Derivatives

CompoundMolecular FormulaSubstituent VariationPubChem CID
Target CompoundC23H21N5OS\text{C}_{23}\text{H}_{21}\text{N}_5\text{OS}4-methylphenyl, pyridin-4-yl3137494
CID 1156981C23H21N5OS\text{C}_{23}\text{H}_{21}\text{N}_5\text{OS}3-methylphenyl1156981
CID 980269C23H20N4OS\text{C}_{23}\text{H}_{20}\text{N}_4\text{OS}Benzamide instead of acetamide980269

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